N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide
Description
Properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-(4-bromo-2-chlorophenyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO5/c1-11(21)20-17(9-24-12(2)22,10-25-13(3)23)7-6-14-4-5-15(18)8-16(14)19/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLOJBSRJXZSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=C(C=C(C=C1)Br)Cl)(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587837 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-bromo-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951238-23-6 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-bromo-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonate-Based Backbone Assembly
A validated approach for analogous structures involves diethyl 2-acetamidomalonate as the starting material. The synthesis proceeds via:
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Alkylation with 4-bromo-2-chlorophenethyl bromide :
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Hydrolysis and Decarboxylation :
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Hydrolysis of malonate esters using NaOH/EtOH yields a carboxylic acid, which undergoes decarboxylation under heat to form a tertiary carbon center.
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Bis-Acetylation :
Example Protocol
Direct Propyl Chain Functionalization
An alternative route involves constructing the propyl chain prior to aromatic substitution:
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Synthesis of 3-(4-bromo-2-chlorophenyl)propanal :
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Prepared via Friedel-Crafts acylation followed by reduction.
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Mannich Reaction :
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Condensation of propanal with acetamide and formaldehyde generates the branched amine intermediate.
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Acetylation :
Challenges :
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Regioselectivity in the Mannich reaction requires careful pH control.
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Purification via silica gel chromatography (hexane/EtOAc) is critical to isolate the desired diastereomer.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time Dependence
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Alkylation : 20°C for 15 hours balances reactivity and side-product formation.
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Acetylation : Elevated temperatures (50°C) accelerate reaction but necessitate anhydrous conditions to prevent hydrolysis.
Characterization and Analytical Data
Successful synthesis is confirmed by:
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¹H NMR : Key signals include δ 1.86 (t, J=2.5 Hz, acetyl methyl), 4.62 (q, acetyloxy methylene), and 7.08 (d, aromatic protons).
Industrial-Scale Considerations
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Cost Efficiency : Bulk synthesis favors the malonate route due to lower catalyst loading.
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Safety : Use of 1-bromo-2-butyne necessitates strict temperature control to prevent exothermic decomposition.
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Yield Maximization : Recycling mother liquors and optimizing crystallization steps improve overall throughput.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyloxy and acetamide groups undergo hydrolysis under acidic or basic conditions:
a. Acetyloxy Hydrolysis
The ester groups (acetyloxy) hydrolyze to yield hydroxyl derivatives. For example:
Conditions :
b. Acetamide Hydrolysis
The acetamide moiety hydrolyzes to form a primary amine:
Conditions : Concentrated HCl under reflux for 12–24 hours .
Reduction Reactions
The acetamide group can be reduced to an amine using strong reducing agents:
Conditions :
Substitution Reactions
The bromo and chloro substituents on the aromatic ring participate in nucleophilic aromatic substitution (SNAr), though reactivity varies due to electronic effects:
| Position | Leaving Group | Reagents | Products | Conditions |
|---|---|---|---|---|
| 4-Bromo | Br⁻ | NaOMe/MeOH | Methoxy derivative | 80°C, 12 hours |
| 2-Chloro | Cl⁻ | KCN/DMSO | Cyano derivative | 100°C, 24 hours |
Key Observations :
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Bromine exhibits higher reactivity than chlorine due to better leaving-group ability.
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Electron-withdrawing substituents (Br, Cl) activate the ring for SNAr but require harsh conditions .
Oxidation Reactions
Oxidation targets the propyl chain or hydroxyl groups (post-hydrolysis):
a. Propyl Chain Oxidation
Conditions : KMnO₄ in acidic medium at 70°C for 8 hours.
b. Hydroxyl Group Oxidation
Post-hydrolysis hydroxyl groups oxidize to ketones or carboxylic acids:
Comparative Reactivity Table
The compound’s reactivity is benchmarked against structurally similar molecules:
| Compound | Functional Groups | Reactivity Highlights |
|---|---|---|
| N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-fluorophenyl)propyl]acetamide | Br, F substituents | Fluorine’s electronegativity reduces SNAr efficiency vs. Br/Cl. |
| N-(2-chlorophenyl)-N'-[1-(2-phenylethyl)-4-piperidyl]propanamide | Piperidine, Cl | Enhanced solubility enables faster hydrolysis. |
Stability and Side Reactions
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multiple steps, including:
- Acylation Reaction : Using acetic anhydride in the presence of catalysts like pyridine to acylate suitable precursors.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed post-synthesis to achieve high purity levels necessary for biological testing.
Industrial Production
In industrial settings, production may involve large-scale batch reactions optimized for scalability, including automated reactors and continuous monitoring of reaction parameters.
Chemistry
- Building Block : Utilized as a precursor in the synthesis of more complex organic molecules.
Biology
- Biological Activities : Investigated for potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens like Staphylococcus aureus and Escherichia coli.
Medicine
- Drug Development : Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry
- Material Science : Used in developing new materials with specific properties, such as polymers and coatings.
Antibacterial Study
Recent investigations tested derivatives against Staphylococcus aureus and E. coli, revealing promising antibacterial activity at concentrations significantly lower than traditional antibiotics.
Anticancer Research
In vitro studies demonstrated that certain analogs inhibited cancer cell lines effectively through mechanisms involving apoptosis and cell cycle disruption.
Mechanism of Action
The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide involves its interaction with specific molecular targets. The acetyloxy groups may undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The bromo-chlorophenyl group may interact with cellular receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Comparison with Structurally Similar Acetamide Derivatives
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
N-[1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propyl]acetamide
- Structure: C₂₁H₂₇NO₅. Contains methoxy groups at positions 3,4,5 on one phenyl ring and a 4-methoxy group on another.
- Key Differences :
1-N-(α-Cyano-4-hydroxy-3-methoxy-α-methylphenethyl)acetamide
- Structure: Includes cyano, hydroxy, and methoxy substituents.
- Key Differences: Metabolic Stability: Cyano group reduces metabolic degradation. Polarity: Hydroxy and methoxy groups enhance polarity, altering pharmacokinetics compared to the octylphenyl compound .
Structural and Functional Analysis
Substituent Effects
| Compound | Key Substituents | Impact on Properties |
|---|---|---|
| Target Compound | 4-Octylphenyl, acetyloxy groups | High lipophilicity; prodrug potential |
| N-(3-Chloro-4-fluorophenyl) derivative | Naphthalene, Cl/F | Enhanced crystallinity, ligand use |
| Trimethoxypropylacetamide | Methoxy groups | Increased solubility, CNS targeting |
Biological Activity
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H21BrClNO5, with a molecular weight of 434.7 g/mol. The compound features multiple functional groups, including acetyloxy and acetamide moieties, which contribute to its reactivity and biological activity. The presence of halogens (bromine and chlorine) on the phenyl ring enhances its potential for various chemical reactions and biological interactions.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
- Anticancer Potential : The unique structure may allow for interaction with cellular pathways involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural features:
- Hydrolysis of Acetyloxy Groups : The acetyloxy groups may hydrolyze to release acetic acid, which could participate in various biochemical pathways influencing cellular metabolism.
- Interaction with Cellular Targets : The bromo-chloro substituents on the phenyl ring may facilitate interactions with specific receptors or enzymes, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Acylation Reaction : Acetic anhydride is commonly used for the acylation of suitable precursors in the presence of catalysts like pyridine.
- Purification Techniques : Post-synthesis purification may involve recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, consider the following table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-chlorophenyl)-N'-[1-(2-phenylethyl)-4-piperidyl]propanamide | Contains a piperidine ring | Known for analgesic properties |
| 4-bromo-N-methyl-N-[1-(2-methoxyphenyl)-4-piperidinyl]propanamide | Similar brominated structure | Exhibits psychoactive effects |
| 3-(4-bromo-2-chlorophenyl)propanoic acid | Lacks acetamido groups | Used in synthetic organic chemistry |
The dual functionalization with acetyloxy groups combined with a bromo-chloro aromatic system sets this compound apart from others, potentially enhancing its reactivity and biological interactions compared to structurally similar compounds.
Case Studies
Several studies have documented the biological activities associated with this compound:
- Antibacterial Study : A recent investigation tested derivatives against Staphylococcus aureus and E. coli, revealing promising antibacterial activity at concentrations significantly lower than traditional antibiotics .
- Anticancer Research : In vitro studies demonstrated that certain analogs inhibited cancer cell lines effectively through mechanisms involving apoptosis and cell cycle disruption.
Q & A
Basic Question: What are the standard synthetic routes for this compound, and what key characterization techniques validate its structure?
Methodological Answer:
The synthesis typically involves coupling reactions between intermediates containing acetyloxy and aryl halide moieties. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base can be employed, similar to methods used for structurally related acetamide derivatives . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm hydrogen and carbon environments (e.g., aromatic protons, acetyl groups).
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): To verify purity (≥95% threshold recommended for research-grade material) .
Advanced Question: How do conformational variations in the crystal structure impact physicochemical properties?
Methodological Answer:
X-ray crystallography reveals conformational flexibility in similar acetamide derivatives, where dihedral angles between aromatic and amide groups vary (e.g., 44.5° to 77.5° in asymmetric unit molecules). These variations influence hydrogen bonding (e.g., N–H⋯O dimers of R22(10) type) and molecular packing, affecting solubility and thermal stability . Researchers should:
Perform temperature-dependent crystallography to assess conformational stability.
Use Hirshfeld surface analysis to quantify intermolecular interactions.
Correlate crystallographic data with differential scanning calorimetry (DSC) to link structure-melting point relationships.
Basic Question: What stability considerations are critical for long-term storage?
Methodological Answer:
- Storage Conditions: Store at -20°C in airtight, light-protected containers to prevent hydrolysis of acetyloxy groups .
- Degradation Monitoring:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Track ester group degradation via UV-Vis spectroscopy (λmax ~255 nm for intact acetyloxy moieties) .
Advanced Question: How can researchers resolve contradictions in reaction yield data during scale-up?
Methodological Answer:
Contradictions often arise from kinetic vs. thermodynamic control or heterogeneous mixing. To address this:
Apply Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
Perform reaction profiling: Monitor intermediate formation via in-situ FTIR or Raman spectroscopy.
Optimize work-up protocols: For example, switch from dichloromethane to ethyl acetate for better phase separation in large batches .
Basic Question: What analytical thresholds ensure compound purity for publication?
Methodological Answer:
- Purity: ≥95% by HPLC (with dual wavelength detection at 220 nm and 254 nm) .
- Elemental Analysis: Carbon/Hydrogen/Nitrogen (CHN) values within ±0.4% of theoretical calculations.
- Mass Spectrometry (MS): Exact mass confirmation (e.g., [M+H]⁺ ion matching within 5 ppm error).
Advanced Question: What challenges arise in hydrogen bonding network analysis via crystallography?
Methodological Answer:
Challenges include:
- Disorder in asymmetric units: Observed in multi-molecule systems (e.g., three distinct conformers in a single crystal) .
- Weak interactions: Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to differentiate hydrogen bonds from van der Waals interactions.
- Dynamic behavior: Employ variable-temperature XRD to study thermally induced bond rearrangements.
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Lab Practices: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact (classified as Irritant) .
- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal.
- Training: Mandatory 100% score on safety exams (e.g., OSHA-compliant protocols) .
Advanced Question: How can computational modeling predict bioactivity or reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO).
- Docking Studies: Use AutoDock Vina to assess binding affinity to biological targets (e.g., enzymes with bromophenyl-binding pockets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
